molecular formula C69H91GaN14O17S2 B612818 1027785-95-0 CAS No. 1027785-95-0

1027785-95-0

カタログ番号: B612818
CAS番号: 1027785-95-0
分子量: 1522.40
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Name: Gallium(III)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-[Nal³]-octreotide CAS Registry Number: 1027785-95-0 Molecular Formula: C₆₉H₉₄GaN₁₄O₁₇S₂ Molecular Weight: 1455.7 g/mol Applications: Ga-DOTA-NOC is a radiopharmaceutical agent used in positron emission tomography (PET) imaging for neuroendocrine tumors (NETs). It targets somatostatin receptor (SSTR) subtypes 2, 3, and 5 with high affinity, enabling precise tumor localization and staging .

特性

CAS番号

1027785-95-0

分子式

C69H91GaN14O17S2

分子量

1522.40

配列

Sequence: DOTA(Ga)-D-Phe-Cys-1-Nal-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide

製品の起源

United States

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

DOTA-(Tyr³)-Octreotide Acetate (CAS: 204318-14-9)
  • Key Differences: Amino Acid Substitution: Tyr³ (tyrosine) replaces Nal³ (3-(naphthyl)-alanine) in the octreotide backbone. Receptor Affinity: Primarily binds to SSTR2 with moderate affinity for SSTR5, but lower selectivity for SSTR3 compared to Ga-DOTA-NOC . Molecular Weight: 1432.6 g/mol (unlabeled form).
[Nal³]Octreotide Acetate (CAS: 848820-27-9)
  • Key Differences: Chelator Absence: Lacks the DOTA chelator, limiting its utility for radiometal labeling. Application: Used as a precursor for synthesizing Ga-DOTA-NOC and other radiometal conjugates .

Functional Analogues

Ga-DOTA-TATE (CAS: 884490-98-4)
  • Key Differences: Peptide Sequence: Uses Tyr³-Thr⁸-octreotide (TATE) instead of Nal³-octreotide (NOC). Clinical Preference: Ga-DOTA-TATE (e.g., Lutathera®) is FDA-approved for PRRT (peptide receptor radionuclide therapy), whereas Ga-DOTA-NOC is primarily used for diagnostic imaging .
In-DOTA-NOC (Indium-111-labeled DOTA-NOC)
  • Key Differences :
    • Isotope : Uses In-111 instead of Ga-68, making it suitable for single-photon emission computed tomography (SPECT) rather than PET.
    • Half-Life : In-111 has a longer half-life (2.8 days) compared to Ga-68 (68 minutes), affecting imaging protocols and radiation exposure .

Comparative Data Table

Parameter Ga-DOTA-NOC (1027785-95-0) Ga-DOTA-TATE DOTA-(Tyr³)-Octreotide [Nal³]Octreotide
CAS Number 1027785-95-0 884490-98-4 204318-14-9 848820-27-9
Molecular Weight (g/mol) 1455.7 1433.5 1432.6 1169.3
SSTR Subtype Affinity SSTR2, 3, 5 SSTR2 SSTR2, 5 SSTR2, 3, 5
Primary Application Diagnostic PET Imaging PRRT/Theragnostic Precursor for radiolabeling Precursor synthesis
Isotope Used Ga-68 Ga-68/Lu-177 N/A N/A
Regulatory Status Research Use FDA-Approved Research Use Research Use
Key Advantage Broad SSTR coverage High SSTR2 specificity Structural flexibility Radiolabeling precursor

Research Findings and Clinical Implications

  • Ga-DOTA-NOC vs. Ga-DOTA-TATE: A 2023 study demonstrated that Ga-DOTA-NOC identified 15% more SSTR3/5-positive metastatic lesions in NET patients compared to Ga-DOTA-TATE, highlighting its diagnostic superiority in heterogeneous tumors . However, Ga-DOTA-TATE showed 30% higher tumor uptake in SSTR2-dominant tumors, justifying its therapeutic use in PRRT .
  • Stability and Pharmacokinetics: Ga-DOTA-NOC exhibits faster renal clearance than In-DOTA-NOC, reducing radiation exposure to non-target tissues .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。